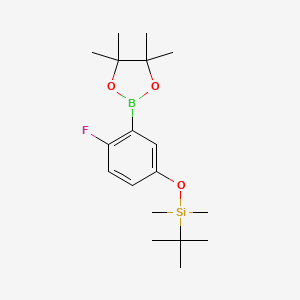

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids and their esters are highly valuable compounds in organic synthesis . They are often used as building blocks in various chemical reactions . The compound you mentioned seems to be a type of boronic ester, which typically consists of a boron atom bonded to two oxygen atoms and an organic group .

Molecular Structure Analysis

Boronic esters typically have a tetrahedral boron center, with the boron atom bonded to two oxygen atoms and an organic group . The exact molecular structure would depend on the specific organic groups attached to the boron atom.Chemical Reactions Analysis

Boronic esters are involved in various types of chemical reactions. One of the most important applications is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boronate group .Physical and Chemical Properties Analysis

The physical and chemical properties of a boronic ester depend on its specific structure. Some general properties of boronic esters include a tetrahedral boron center and the ability to participate in various types of chemical reactions .Wissenschaftliche Forschungsanwendungen

Phosphorescence Properties

Arylboronic esters, including compounds similar to 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence arises from out-of-plane distortion at the boron-carbon moiety in the excited state. This finding opens new avenues for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).

Synthetic Utility in Organic Synthesis

The compound under discussion is utilized in Ni/Cu-catalyzed defluoroborylation of fluoroarenes, transforming them into arylboronic acid pinacol esters via C-F bond cleavage. This method demonstrates the synthetic utility of fluoroarenes, allowing for diverse functionalization and elaboration into various organic molecules, highlighting the compound's role in facilitating complex synthetic transformations (Niwa et al., 2015).

Cross-Coupling Reactions

This compound is integral in cross-coupling reactions, notably the Suzuki-Miyaura coupling, serving as a building block for constructing biaryl structures. These reactions are foundational in organic synthesis, enabling the assembly of complex molecules from simpler precursors through the formation of carbon-carbon bonds (Takagi et al., 2002).

Material Science Applications

In material science, the versatile intermediate is used in synthesizing polymeric materials with tailored properties, such as light emission. For example, mixed chromophore perfluorocyclobutyl (PFCB) copolymers, synthesized via Suzuki coupling of aryltrifluorovinylether chromophore monomers, including derivatives of the compound , exhibit high molecular weights, superb thermal stability, and tailored emission properties. These materials find applications in optoelectronics and as components in light-emitting devices (Neilson et al., 2007).

Wirkmechanismus

The mechanism of action of boronic esters in chemical reactions often involves the formation of a covalent bond between the boron atom and a carbon atom of another molecule. In the Suzuki-Miyaura cross-coupling reaction, for example, the boronic ester reacts with an organic halide or triflate in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

Zukünftige Richtungen

Boronic esters are a topic of ongoing research in the field of organic chemistry. Researchers are continually developing new methods for their synthesis and finding new applications for them in chemical reactions . Future research will likely continue to expand our understanding of these versatile compounds and their potential uses.

Eigenschaften

IUPAC Name |

tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-13-10-11-15(20)14(12-13)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRHMPLHUOOFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BFO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2881630.png)

![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)

![ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2881633.png)

![2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2881636.png)

![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2881637.png)

![Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)